molecular formula C28H48O3S B8583293 Cholesterol, methanesulfonate CAS No. 3381-54-2

Cholesterol, methanesulfonate

Cat. No.: B8583293
CAS No.: 3381-54-2
M. Wt: 464.7 g/mol
InChI Key: YTROJFDFIWPAAS-PXBBAZSNSA-N
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Description

Cholesterol methanesulfonate (C₂₇H₄₆O₃S) is a synthetic cholesterol derivative where a methanesulfonate group (-SO₃CH₃) is esterified to the cholesterol backbone. This modification enhances its solubility in aqueous environments compared to unmodified cholesterol, making it useful in biochemical studies involving lipid membranes and drug delivery systems.

Properties

CAS No.

3381-54-2

Molecular Formula

C28H48O3S

Molecular Weight

464.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate

InChI

InChI=1S/C28H48O3S/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(31-32(6,29)30)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

YTROJFDFIWPAAS-PXBBAZSNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group, enabling displacement by nucleophiles such as halides, amines, or thiols.

Reaction Type Conditions Product Application
Halide DisplacementKI, DMF, 60°C, 12hCholesterol iodideRadiolabeling studies
Amine SubstitutionPrimary amines, Et₃N, RT, 6hCholesterol-amine conjugatesDrug delivery systems
Thiol-Ester ExchangeThiols, DTT, pH 8.5, 4hThiocholesterol derivativesLiposome functionalization

Mechanistic Insight :
The sulfonate group’s strong electron-withdrawing nature polarizes the C–O bond, lowering the activation energy for nucleophilic attack .

Elimination Reactions

Under basic conditions, cholesterol methanesulfonate undergoes β-elimination to form alkenes. For example, treatment with KOtBu in THF yields Δ⁵-cholestene:

\text{Cholesterol-OSO}_2\text{CH}_3} \xrightarrow{\text{KOtBu}} \Delta^5\text{-cholestene} + \text{CH}_3\text{SO}_3\text{H}

This reaction is critical for synthesizing unsaturated sterols used in membrane dynamics studies .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the synthesis of bioconjugates:

  • Sonogashira Coupling : Reaction with terminal alkynes yields fluorescent cholesterol probes .

  • Suzuki-Miyaura Coupling : Arylation at the sterol side chain generates analogs with altered membrane interactions .

Example :

\text{Cholesterol-OSO}_2\text{CH}_3 + \text{Ar-B(OH)}_2} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Cholesterol-Ar} + \text{Byproducts}

Oxidation and Reduction

  • Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms sulfone derivatives, though this reaction is less common due to steric hindrance.

  • Reduction : LiAlH₄ reduces the sulfonate group to a thiol, producing thiocholesterol, a precursor for gold nanoparticle coatings .

Research Advancements and Challenges

  • Cytotoxic Studies : Cholesterol methanesulfonate-based 5α,8α-endoperoxides induced apoptosis in HepG2 liver cancer cells (IC₅₀ = 12 μM) .

  • Stability Issues : Hydrolysis in physiological buffers limits in vivo applications unless stabilized via encapsulation .

Comparison with Similar Compounds

Cholesterol Sulfate

Structural Differences :

  • Cholesterol sulfate features a sulfate group (-SO₄⁻) at the 3β-hydroxy position, whereas cholesterol methanesulfonate contains a methanesulfonate group (-SO₃CH₃).

Functional Roles :

  • Membrane Stabilization : Cholesterol sulfate integrates into lipid rafts, modulating membrane fluidity and signaling pathways. It also supports platelet adhesion and epidermal barrier function .
  • Thermal Stability : Cholesterol sulfate stabilizes bicelles (membrane models) at physiological temperatures, a property leveraged in NMR studies .
  • Solubility : Cholesterol sulfate is water-soluble (logP ~2.5), whereas unmodified cholesterol is hydrophobic (logP ~7.0). Methanesulfonate derivatives likely exhibit intermediate solubility .

Table 1: Key Properties of Cholesterol Derivatives

Property Cholesterol Cholesterol Sulfate Cholesterol Methanesulfonate*
Molecular Formula C₂₇H₄₆O C₂₇H₄₆O₄S C₂₈H₄₈O₃S
Solubility in Water Insoluble Moderate Moderate-High (inferred)
Biological Role Membrane integrity Signaling, adhesion Likely membrane modulation
Key References - (inferred)

*Inferred from analogous methanesulfonate compounds.

Methanesulfonate-Containing Compounds
  • KB-R7943 : A methanesulfonate ester used to inhibit sodium-calcium exchangers (NCX). Its polar sulfonate group enhances solubility, enabling effective cellular uptake .
  • Ethyl Methanesulfonate: An alkylating agent with known genotoxicity. Its sulfonate group facilitates reactivity with DNA, highlighting the functional versatility of methanesulfonate moieties .

Table 2: Methanesulfonate Derivatives vs. Cholesterol Derivatives

Compound Primary Use Solubility Toxicity
Cholesterol Methanesulfonate* Membrane studies, drug delivery High Low (inferred)
KB-R7943 NCX inhibition Moderate Moderate
Ethyl Methanesulfonate Genetic research High High
Other Cholesterol Esters
  • Cholesteryl Acetate: Used in lipid metabolism studies.
  • Cholesteryl Oleate: A nonpolar ester stored in lipid droplets. Contrasts sharply with sulfonate/sulfate derivatives in solubility and function .

Q & A

Basic Research Questions

Q. What methodological steps are critical for quantifying cholesterol methanesulfonate in biological tissues?

  • Answer : Use a validated lipid extraction protocol involving chloroform-methanol mixtures (2:1 v/v) followed by spectrophotometric quantification via the Liebermann-Burchard reaction. Key steps include tissue homogenization in cold solvents, centrifugation to isolate lipid layers, and sulfuric acid–acetic anhydride derivatization for cholesterol detection . Safety protocols mandate fume hood use and gloves due to hazardous reagents like chloroform and sulfuric acid.

Q. Which statistical approaches are recommended for analyzing cholesterol methanesulfonate’s effects on cardiac function?

  • Answer : Pairwise comparisons (Student’s t-test) are suitable for assessing mean differences in cholesterol levels between control and treatment groups. For frequency-dependent data (e.g., vagal stimulation responses), two-factor ANOVA with repeated measures is preferred. Significance thresholds (e.g., p < 0.05) must be predefined .

Q. How should a basic study design investigate cholesterol methanesulfonate’s role in cellular membranes?

  • Answer : Combine immunohistochemical staining (e.g., filipin for cholesterol visualization) with biochemical assays (enzymatic cholesterol quantification). Include controls for solvent effects (e.g., dimethyl sulfoxide) and validate results using mass spectrometry for structural confirmation .

Advanced Research Questions

Q. How can meta-analytic methods resolve contradictions in cholesterol methanesulfonate studies?

  • Answer : Apply PRISMA guidelines for systematic reviews. Exclude non-peer-reviewed articles and studies with fewer than 10 subjects. Use the Newcastle-Ottawa Scale to assess study quality, focusing on confounders like age, comorbidities, and exposure duration. Stratify analyses by study type (cohort vs. case-control) and employ random-effects models to account for heterogeneity .

Q. What precautions are necessary when using methanesulfonate derivatives in mutagenesis assays?

  • Answer : Ethyl methanesulfonate, a known mutagen and carcinogen, requires strict exposure controls (e.g., fume hoods, PPE). Dose-response experiments should include negative controls (solvent-only) and positive controls (e.g., N-ethyl-N-nitrosourea). Monitor for off-target effects using whole-genome sequencing in model organisms .

Q. What structural insights guide the study of cholesterol methanesulfonate’s interaction with bile acid transporters?

  • Answer : Use X-ray crystallography or cryo-EM to resolve transporter binding pockets. Reference inhibitors like SC-435 (a methanesulfonate derivative) to identify competitive binding sites. Validate functional effects via in vitro uptake assays measuring radiolabeled cholesterol analogs .

Q. How can environmental exposure risks of lead methanesulfonate be mitigated in aquatic studies?

  • Answer : Lead methanesulfonate’s solubility in water necessitates containment protocols (e.g., closed-loop systems) to prevent bioaccumulation. Use ICP-MS to monitor lead ion concentrations in effluent. Chronic toxicity testing in zebrafish or daphnia should include LC50 determinations and histological analyses for bioaccumulation .

Q. What strategies integrate dose-response relationships into cholesterol methanesulfonate meta-analyses?

  • Answer : Apply restricted cubic splines or generalized least squares for trend estimation. Stratify by administration route (oral vs. intravenous) and adjust for covariates like lipid solubility and hepatic metabolism. Use sensitivity analyses to test robustness against outlier studies .

Methodological Considerations

  • Data Validation : Cross-validate cholesterol quantification methods (e.g., enzymatic assays vs. GC-MS) to minimize systematic errors .
  • Confounding Variables : Adjust for dietary cholesterol intake and genetic factors (e.g., familial hypercholesterolemia mutations) in observational studies .
  • Ethical Compliance : Adhere to IACUC guidelines for animal studies, including humane euthanasia with tricaine methanesulfonate (MS-222) at 0.4 mg/mL .

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